molecular formula C26H23Cl2NO6 B605590 2H-1-Benzopyran-4-carboxylic acid, 6-chloro-7-(4-(((2-(4-chloro-2-methoxyphenyl)ethyl)amino)carbonyl)phenoxy)-3,4-dihydro-, (4S)- CAS No. 1202891-16-4

2H-1-Benzopyran-4-carboxylic acid, 6-chloro-7-(4-(((2-(4-chloro-2-methoxyphenyl)ethyl)amino)carbonyl)phenoxy)-3,4-dihydro-, (4S)-

Cat. No. B605590
CAS RN: 1202891-16-4
M. Wt: 516.37
InChI Key: QIDYUNXQPQEJEC-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ARRY-502 is a CRTH2 antagonist. Regulation of cytokine activity is important in molecularly targeted therapies for asthma.

Scientific Research Applications

Synthesis and Structural Studies

  • Research has explored the synthesis and structural analysis of 2H-pyran derivatives, which include compounds structurally related to 2H-1-Benzopyran-4-carboxylic acid. These studies provide insights into the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry and material science (Valla, Giraud, & Ginderow, 1994).

Medicinal Chemistry and Drug Development

  • The synthesis and characterization of transition metal complexes with novel Schiff base ligands, which could include derivatives of 2H-1-Benzopyran-4-carboxylic acid, have been studied. These complexes show potential in medicinal chemistry, particularly for their in vitro antibacterial and antifungal properties (Pawar, Sakhare, & Arbad, 2016).

Potential Metabolites and Pharmaceutical Applications

  • Research into the synthesis of potential metabolites of related compounds, such as ethyl 4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate, is significant for understanding how these compounds could be metabolized in the body and their potential pharmaceutical applications (Sunthankar et al., 1993).

Role in Anti-Inflammatory Therapies

  • Compounds related to 2H-1-Benzopyran-4-carboxylic acid have been investigated for their potential as leukotriene B4 receptor antagonists. These studies are crucial in the development of therapies for inflammatory diseases like psoriasis and ulcerative colitis (Penning et al., 1995).

Synthesis and Industrial Applications

  • The synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate in the production of certain pharmaceuticals, illustrates the industrial and synthetic chemistry applications of related compounds (Chen Xin-zhi, 2007).

properties

CAS RN

1202891-16-4

Molecular Formula

C26H23Cl2NO6

Molecular Weight

516.37

IUPAC Name

2H-1-Benzopyran-4-carboxylic acid, 6-chloro-7-(4-(((2-(4-chloro-2-methoxyphenyl)ethyl)amino)carbonyl)phenoxy)-3,4-dihydro-, (4S)-

InChI

1S/C26H23Cl2NO6/c1-33-22-12-17(27)5-2-15(22)8-10-29-25(30)16-3-6-18(7-4-16)35-24-14-23-20(13-21(24)28)19(26(31)32)9-11-34-23/h2-7,12-14,19H,8-11H2,1H3,(H,29,30)(H,31,32)/t19-/m0/s1

InChI Key

QIDYUNXQPQEJEC-IBGZPJMESA-N

SMILES

COc1cc(Cl)ccc1CCNC(=O)c2ccc(Oc3cc4OCC[C@H](C(=O)O)c4cc3Cl)cc2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ARRY-502

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-1-Benzopyran-4-carboxylic acid, 6-chloro-7-(4-(((2-(4-chloro-2-methoxyphenyl)ethyl)amino)carbonyl)phenoxy)-3,4-dihydro-, (4S)-
Reactant of Route 2
2H-1-Benzopyran-4-carboxylic acid, 6-chloro-7-(4-(((2-(4-chloro-2-methoxyphenyl)ethyl)amino)carbonyl)phenoxy)-3,4-dihydro-, (4S)-
Reactant of Route 3
Reactant of Route 3
2H-1-Benzopyran-4-carboxylic acid, 6-chloro-7-(4-(((2-(4-chloro-2-methoxyphenyl)ethyl)amino)carbonyl)phenoxy)-3,4-dihydro-, (4S)-
Reactant of Route 4
Reactant of Route 4
2H-1-Benzopyran-4-carboxylic acid, 6-chloro-7-(4-(((2-(4-chloro-2-methoxyphenyl)ethyl)amino)carbonyl)phenoxy)-3,4-dihydro-, (4S)-
Reactant of Route 5
Reactant of Route 5
2H-1-Benzopyran-4-carboxylic acid, 6-chloro-7-(4-(((2-(4-chloro-2-methoxyphenyl)ethyl)amino)carbonyl)phenoxy)-3,4-dihydro-, (4S)-
Reactant of Route 6
Reactant of Route 6
2H-1-Benzopyran-4-carboxylic acid, 6-chloro-7-(4-(((2-(4-chloro-2-methoxyphenyl)ethyl)amino)carbonyl)phenoxy)-3,4-dihydro-, (4S)-

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